Bicyclo[3.3.1]nonane-2,6-dione: A Comprehensive Technical Guide
Bicyclo[3.3.1]nonane-2,6-dione: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[3.3.1]nonane-2,6-dione, often referred to as Meerwein's ketone, is a bridged bicyclic organic compound with the chemical formula C₉H₁₂O₂.[1][2] Its rigid and well-defined three-dimensional structure makes it a valuable building block in organic synthesis, particularly for the preparation of complex molecules such as adamantane derivatives and various natural products.[3] The unique conformational properties and reactivity of this diketone have garnered significant interest in the fields of stereochemistry, medicinal chemistry, and materials science. This guide provides an in-depth overview of the fundamental properties, synthesis, and conformational analysis of Bicyclo[3.3.1]nonane-2,6-dione.
Core Properties
The fundamental physical and chemical properties of Bicyclo[3.3.1]nonane-2,6-dione are summarized in the tables below, providing a ready reference for researchers.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | [1] |
| Melting Point | 153-155 °C | [4] |
| Boiling Point | 139-146 °C | |
| Appearance | White solid | |
| CAS Number | 16473-11-3 | [2] |
Spectroscopic Data
¹H NMR (Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.1-2.5 | m | 10H | CH, CH₂ |
| 2.50 | brs | 2H | C1-H, C5-H (enol form) |
| 3.72 | brs | 2H | C1-H, C5-H (keto form) |
| 3.24, 3.60 | d | 2H | C3-H, C7-H (keto form) |
| 5.64 | s | 1H | C3-H (enol form) |
Note: The spectrum shows a mixture of keto and enol forms.[4]
¹³C NMR (Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| 26.9 | C9 |
| 38.0 | C1, C5 |
| 42.9 | C2, C4 |
| 210.8 | C=O |
Note: Data corresponds to a derivative, 7,7-Ethylenedioxy-bicyclo[3.3.1]nonane-2,4-dione.
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1730, 1710 | Strong | C=O stretching (keto form) |
| 1645 | Medium | C=C stretching (enol form) |
| 1250, 1205, 1160 | Medium | C-O stretching |
Note: Data corresponds to a precursor, methyl 3-acetylcyclohexanecarboxylate.[4]
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 152 | 65% | [M]⁺ |
| 124 | 5% | [M-CO]⁺ |
| 110 | 22% | [Resorcinol]⁺ |
| 97 | 18% | |
| 82 | 49% | |
| 81 | 40% | |
| 68 | 49% | |
| 67 | 100% |
[4]
Conformational Analysis
A critical aspect of the chemistry of Bicyclo[3.3.1]nonane-2,6-dione is its conformational flexibility. The molecule predominantly exists in a dynamic equilibrium between a double-chair (CC) and a chair-boat (CB) conformation.[5]
-
Double-Chair (CC) Conformation: This is the most stable conformer, where both six-membered rings adopt a chair conformation.[5]
-
Chair-Boat (CB) Conformation: In this conformation, one ring is in a chair form while the other is in a boat form. This conformer is higher in energy by approximately 3.4 kJ/mol.[5]
The conformational equilibrium can be influenced by substitution on the bicyclic framework. This equilibrium plays a crucial role in determining the molecule's reactivity and its interactions with other molecules.
Caption: Conformational equilibrium of Bicyclo[3.3.1]nonane-2,6-dione.
Experimental Protocols
Synthesis of Bicyclo[3.3.1]nonane-2,6-dione via Robinson Annulation
A common and effective method for the synthesis of the bicyclo[3.3.1]nonane framework is the Robinson annulation.[6][7][8] This procedure involves a Michael addition followed by an intramolecular aldol condensation.
Materials:
-
2-Substituted cyclohexanone
-
Methyl vinyl ketone
-
Base (e.g., sodium ethoxide, potassium hydroxide)
-
Solvent (e.g., ethanol, benzene)
-
Acid for workup (e.g., hydrochloric acid)
Procedure:
-
Michael Addition: The 2-substituted cyclohexanone is treated with a base to form an enolate. This enolate then acts as a nucleophile in a Michael addition to methyl vinyl ketone. This step forms a 1,5-diketone intermediate.
-
Intramolecular Aldol Condensation: The reaction mixture is then heated, often with the same basic catalyst, to promote an intramolecular aldol condensation of the 1,5-diketone. This cyclization step forms the second six-membered ring of the bicyclo[3.3.1]nonane system.
-
Dehydration: Upon heating, the resulting aldol addition product readily dehydrates to form an α,β-unsaturated ketone within the newly formed ring.
-
Workup and Purification: The reaction is quenched with acid, and the product is extracted with an organic solvent. The crude product is then purified by techniques such as recrystallization or column chromatography.
The stereochemical outcome of the Robinson annulation, particularly at the bridgehead carbons, can be influenced by the reaction conditions and the nature of the substituents.[6]
Caption: Workflow for the Robinson Annulation synthesis.
Applications in Drug Development and Research
The rigid bicyclo[3.3.1]nonane scaffold is a desirable feature in medicinal chemistry as it can position functional groups in precise three-dimensional orientations, leading to enhanced binding affinity and selectivity for biological targets. Derivatives of Bicyclo[3.3.1]nonane-2,6-dione have been explored for their potential as:
-
Anticancer agents: The bicyclic core is found in several natural products with cytotoxic activity.[9]
-
Antiviral compounds: The rigid framework can mimic the conformation of substrates or inhibitors of viral enzymes.
-
Central nervous system (CNS) active agents: The lipophilic nature of the bicyclic system can facilitate penetration of the blood-brain barrier.
Furthermore, its well-defined stereochemistry makes it an excellent model system for studying reaction mechanisms and conformational effects in organic chemistry.
Conclusion
Bicyclo[3.3.1]nonane-2,6-dione is a fundamentally important molecule with a rich stereochemistry and versatile reactivity. Its well-characterized physical and spectroscopic properties, coupled with established synthetic routes, make it an accessible and valuable tool for a wide range of applications in organic synthesis, drug discovery, and materials science. The conformational equilibrium between its chair-chair and chair-boat forms is a key feature that governs its chemical behavior and provides a fascinating subject for further study.
References
- 1. Bicyclo[3.3.1]nonane-2,6-dione | C9H12O2 | CID 140084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bicyclo(3.3.1)nonane-2,6-dione [webbook.nist.gov]
- 3. Adamantane-2,6-dione | High-Purity Research Chemical [benchchem.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. journals.co.za [journals.co.za]
- 9. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
